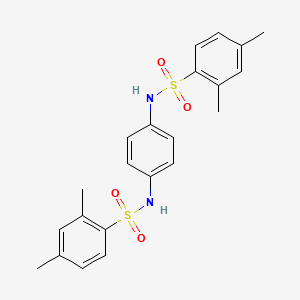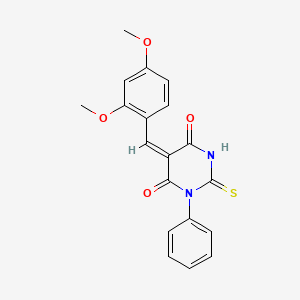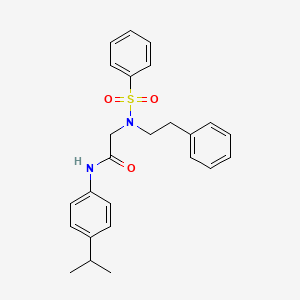
N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide), also known as PPDMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPDMS is a sulfonamide-based compound that is widely used in the synthesis of polymeric materials, as well as in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and pain. N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) has also been shown to inhibit the production of nitric oxide (NO), a signaling molecule that is involved in the regulation of blood flow and inflammation.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant activities. Studies have also suggested that N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) may have neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) in lab experiments is its ease of synthesis and availability. N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) can be synthesized in large quantities and at a relatively low cost, making it a cost-effective and efficient compound for use in various experiments. However, one limitation of using N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) is its potential toxicity, as it has been shown to exhibit cytotoxicity in certain cell lines. Therefore, it is important to use N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) with caution and to conduct appropriate toxicity studies before using it in any experiments.
Orientations Futures
There are several future directions for the research on N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide). One area of research is the development of N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide)-based materials with improved properties, such as enhanced mechanical strength, thermal stability, and chemical resistance. Another area of research is the investigation of N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) as a potential therapeutic agent for various diseases, including inflammation, pain, and neurodegenerative disorders. Furthermore, the development of new synthesis methods for N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) and its derivatives may lead to the discovery of novel compounds with improved properties and applications.
Méthodes De Synthèse
N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) can be synthesized through a simple and straightforward reaction between 1,4-phenylenediamine and 2,4-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained in high yield and purity. The synthesis of N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) can be easily scaled up for industrial applications, making it a cost-effective and efficient method for producing this compound.
Applications De Recherche Scientifique
N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and biotechnology. In materials science, N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) is used as a crosslinker in the synthesis of polymeric materials, such as epoxy resins, polyurethanes, and polyimides. These materials exhibit improved mechanical properties, thermal stability, and chemical resistance, making them suitable for a wide range of applications, including coatings, adhesives, and composites.
In pharmaceuticals, N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) has been investigated for its potential use as an anti-inflammatory and analgesic agent. Studies have shown that N,N'-1,4-phenylenebis(2,4-dimethylbenzenesulfonamide) exhibits significant anti-inflammatory activity in animal models of inflammation, and it has been suggested that this activity may be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfonylamino]phenyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-5-11-21(17(3)13-15)29(25,26)23-19-7-9-20(10-8-19)24-30(27,28)22-12-6-16(2)14-18(22)4/h5-14,23-24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQVZYSORKSIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5985833.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5985836.png)
![2-(4-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985840.png)
![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5985861.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5985867.png)

![N-({1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5985881.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide](/img/structure/B5985887.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5985894.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-butenamide](/img/structure/B5985907.png)
![4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5985914.png)

